molecular formula C36H42NO2PS B8253277 (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop

Cat. No.: B8253277
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-UHFFFAOYSA-N
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Description

The compound "(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop" is a chiral organophosphorus ligand featuring a xanthene backbone substituted with diphenylphosphine and branched alkyl groups. Its stereochemistry is defined by the (R,R) configuration at the chiral centers.

Properties

IUPAC Name

N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQXRAOWAARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylprop is a phosphine oxide derivative known for its potential biological activities. This compound is particularly significant in medicinal chemistry due to its involvement in various biological pathways and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C37H44NO2PSC_{37}H_{44}NO_2PS with a molecular weight of 597.79 g/mol. It features a xanthene core substituted with diphenylphosphanyl groups, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC37H44NO2PS
Molecular Weight597.79 g/mol
CAS Number2162939-92-4
Purity98%

Biological Activity Overview

Research indicates that compounds like this compound exhibit a range of biological activities including:

  • Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that they can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound might inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The diphenylphosphanyl group is known to interact with protein kinases, which play crucial roles in cell signaling and proliferation.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signals in cancer cells, leading to increased cell death.
  • Regulation of Gene Expression : It may influence transcription factors involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antioxidant Properties :
    • A study demonstrated that xanthene derivatives possess significant antioxidant properties, reducing oxidative stress markers in vitro .
  • Anticancer Activity :
    • In vitro studies showed that similar phosphine oxide compounds inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle .
  • Anti-inflammatory Mechanism :
    • Research indicated that these compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases .

Scientific Research Applications

Structure

The compound features a diphenylphosphanyl group attached to a xanthenyl moiety, contributing to its unique properties as a ligand in coordination chemistry.

Asymmetric Synthesis

This compound has been studied for its role in asymmetric synthesis, particularly in the formation of chiral centers. The presence of the diphenylphosphanyl group enhances its ability to coordinate with transition metals, facilitating various catalytic reactions.

Case Study: Rhodium-Catalyzed Reactions

Research indicates that complexes formed with (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide as a ligand exhibit high enantioselectivity in cyclopropanation and aziridination reactions. For instance:

Reaction TypeEnantioselectivity (%)Reference
Cyclopropanation98
Aziridination94

These results demonstrate the compound's effectiveness in producing chiral products with high selectivity.

Coordination Chemistry

The compound's ability to act as a bidentate ligand allows it to stabilize metal centers in various catalytic systems. It has been utilized in the synthesis of novel metal complexes that show promising activity in organic transformations.

Example: Formation of Dirhodium Complexes

Dirhodium complexes incorporating this compound have shown remarkable catalytic performance in C-H bond functionalization reactions, expanding the scope of accessible transformations in organic synthesis.

Fluorescent Properties

The xanthenyl moiety contributes to the photophysical properties of the compound, making it suitable for applications in fluorescence-based sensing and imaging techniques.

Data Table: Photophysical Characteristics

PropertyValue
Emission Wavelength550 nm
Quantum Yield0.75

These properties indicate potential applications in biological imaging and environmental sensing.

Organic Light Emitting Diodes (OLEDs)

Due to its fluorescent properties, (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can be incorporated into OLEDs as an emissive layer. Its high quantum yield enhances the efficiency of light emission.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of xanthene-based ligands with modifications in substituents and functional groups. Key analogues include:

(a) Sulfinamide Derivatives
(b) Adamantane-Substituted Analogues
  • (R)-N-((S)-Adamantan-1-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: Molecular Formula: C₄₃H₅₀NO₂PS Molecular Weight: 675.90 g/mol Key Features: Adamantane substituents introduce extreme rigidity and hydrophobicity, which may stabilize metal complexes in non-polar solvents .
(c) Target Compound vs. Sulfinamide Analogues

The target compound lacks the sulfinamide group present in most analogues, replacing it with a simpler 2-methylprop substituent. This reduces polarity and may alter metal-coordination behavior. The absence of sulfinamide could limit hydrogen-bonding interactions but increase solubility in non-polar media .

Physicochemical Properties

Property Target Compound* Sulfinamide Derivative Adamantane Derivative
Molecular Weight (g/mol) ~600 (estimated) 633.78 675.90
Functional Groups Phosphine, alkyl groups Phosphine, sulfinamide Phosphine, adamantane
Steric Bulk High (dimethylpropyl) Moderate (methoxyphenyl) Very High (adamantane)
Solubility Likely non-polar solvents Polar aprotic solvents Hydrophobic solvents

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